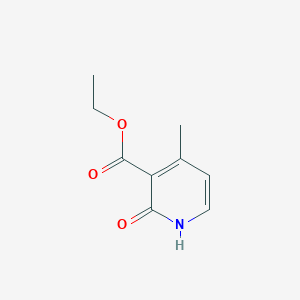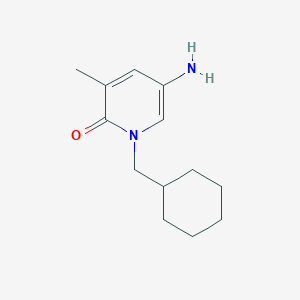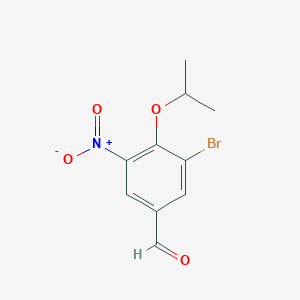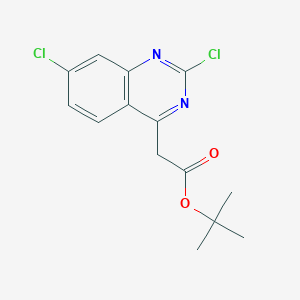
tert-Butyl 2,7-Dichloroquinazoline-4-acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 2,7-Dichloroquinazoline-4-acetate: is a chemical compound that belongs to the quinazoline family. Quinazolines are heterocyclic compounds containing a benzene ring fused to a pyrimidine ring. This particular compound is characterized by the presence of two chlorine atoms at the 2nd and 7th positions of the quinazoline ring, and a tert-butyl ester group at the 4th position. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2,7-Dichloroquinazoline-4-acetate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 2,7-dichloroquinazoline.
Esterification: The 4-position of the quinazoline ring is esterified using tert-butyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile under reflux conditions.
Purification: The product is purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are reacted in industrial reactors.
Optimization: Reaction conditions are optimized for maximum yield and purity.
Purification: Industrial purification methods such as distillation and crystallization are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl 2,7-Dichloroquinazoline-4-acetate can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Amines, thiols; reactions are conducted in polar solvents like dimethylformamide or dimethyl sulfoxide.
Major Products:
Oxidation: Formation of quinazoline N-oxides.
Reduction: Formation of partially or fully reduced quinazoline derivatives.
Substitution: Formation of substituted quinazoline derivatives with various functional groups.
Scientific Research Applications
Chemistry:
Catalysis: tert-Butyl 2,7-Dichloroquinazoline-4-acetate is used as a ligand in catalytic reactions, enhancing the efficiency of various organic transformations.
Material Science: It is employed in the synthesis of advanced materials with specific electronic and optical properties.
Biology:
Enzyme Inhibition: The compound is studied for its potential to inhibit specific enzymes, making it a candidate for drug development.
Cell Signaling: It is used in research to understand cell signaling pathways and their regulation.
Medicine:
Drug Development: this compound is investigated for its potential therapeutic effects, particularly in cancer treatment due to its ability to interfere with cell proliferation.
Industry:
Chemical Manufacturing: It is used as an intermediate in the production of various pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of tert-Butyl 2,7-Dichloroquinazoline-4-acetate involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity. It may also interact with cell surface receptors, modulating signaling pathways involved in cell growth and differentiation. The exact molecular pathways and targets are subjects of ongoing research.
Comparison with Similar Compounds
tert-Butyl Quinazoline-4-acetate: Similar structure but lacks the chlorine atoms at the 2nd and 7th positions.
tert-Butyl bromoacetate: Used in similar esterification reactions but does not contain the quinazoline ring.
tert-Butylhydroquinone: An antioxidant with a tert-butyl group but different core structure.
Uniqueness: tert-Butyl 2,7-Dichloroquinazoline-4-acetate is unique due to the presence of both chlorine atoms and the tert-butyl ester group, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for diverse scientific research applications.
Properties
Molecular Formula |
C14H14Cl2N2O2 |
|---|---|
Molecular Weight |
313.2 g/mol |
IUPAC Name |
tert-butyl 2-(2,7-dichloroquinazolin-4-yl)acetate |
InChI |
InChI=1S/C14H14Cl2N2O2/c1-14(2,3)20-12(19)7-11-9-5-4-8(15)6-10(9)17-13(16)18-11/h4-6H,7H2,1-3H3 |
InChI Key |
AGTWEGVUKDHVFR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)CC1=NC(=NC2=C1C=CC(=C2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


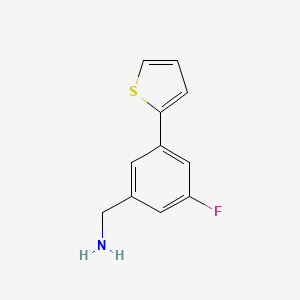
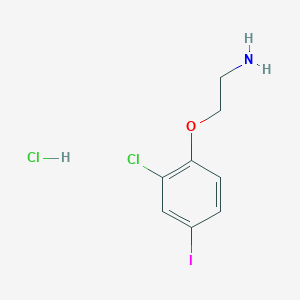
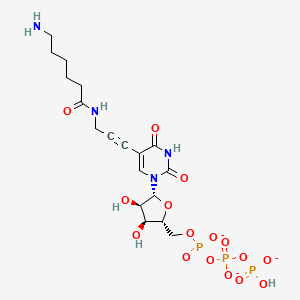
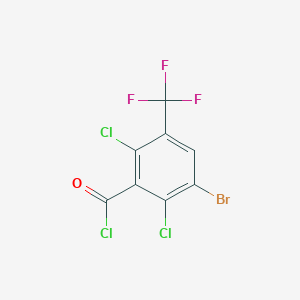
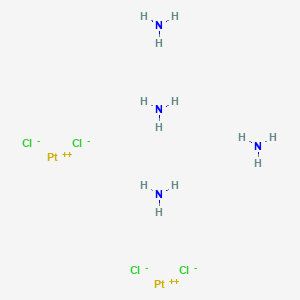
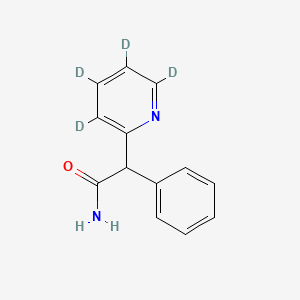
![(2E)-3-[2-(4-benzylpiperazin-1-yl)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-cyanoprop-2-enamide](/img/structure/B13722972.png)

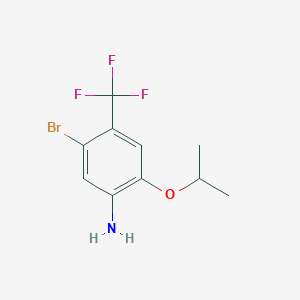
![N-Methyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-3-trifluoromethylbenzamide](/img/structure/B13722992.png)
![2-Chloro-4-[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]-thieno[3,2-d]pyrimidine](/img/structure/B13722995.png)
